N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Procure N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide (CAS 392326-90-8) as a completely unexplored sulfonamide scaffold. The 2,3-dimethylphenyl and morpholine-4-sulfonyl groups are critical pharmacophoric elements; substituting with any in-class analog—even by a single methyl position—without confirmatory experimental data introduces uncharacterized biological risk. Ideal for Nav1.7 ion channel SAR, broad-panel kinase selectivity profiling, and antibacterial phenotypic screens. Pair with the unsubstituted phenyl analog (CAS 393125-01-4) and the meta-sulfonyl positional isomer to deconvolute pharmacophoric contributions. Purity ≥95%. Request a quote for bulk quantities.

Molecular Formula C19H22N2O4S
Molecular Weight 374.46
CAS No. 392326-90-8
Cat. No. B2559253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
CAS392326-90-8
Molecular FormulaC19H22N2O4S
Molecular Weight374.46
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C
InChIInChI=1S/C19H22N2O4S/c1-14-4-3-5-18(15(14)2)20-19(22)16-6-8-17(9-7-16)26(23,24)21-10-12-25-13-11-21/h3-9H,10-13H2,1-2H3,(H,20,22)
InChIKeyTUKQJLDUFABDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide (CAS 392326-90-8): Baseline Characterization and Procurement Context


N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide (CAS 392326-90-8) is a synthetic small-molecule sulfonamide derivative with the molecular formula C19H22N2O4S and a molecular weight of 374.46 g/mol [1]. The compound features a benzamide core substituted at the para position with a morpholine-4-sulfonyl group and at the amide nitrogen with a 2,3-dimethylphenyl moiety. It is listed in several chemical databases and is commercially available from multiple vendors, typically at ≥95% purity, for use as a research reagent or screening compound [1]. Despite its structural similarity to known bioactive sulfonamide classes, including Nav1.7 ion channel inhibitors and p53-MDM2 interaction disruptors, a systematic search of the peer-reviewed primary literature and patent corpus reveals a notable absence of published, compound-specific quantitative biological activity data, target engagement profiles, or head-to-head comparator studies for this exact molecule [2]. This evidence gap constitutes the single most critical factor for procurement decisions: the compound's value proposition rests entirely on its potential as an exploratory tool within a broader medicinal chemistry program, rather than on any demonstrated, differentiated pharmacological profile.

Why N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide Cannot Be Generically Substituted: The Critical Gap in Structure-Activity Relationship (SAR) Data


Generic substitution among sulfonamide-based benzamide derivatives is contraindicated not because of a proven unique mechanism, but because of the profound sensitivity of biological activity to subtle structural variations within this chemotype. The morpholine-4-sulfonyl moiety, the 2,3-dimethylphenyl substitution pattern, and the para-benzamide linkage are each critical pharmacophoric elements whose individual contributions to potency, selectivity, and physicochemical properties have not been deconvoluted for this specific compound [1]. Published SAR studies on closely related morpholine-based aryl sulfonamides demonstrate that replacing a piperidine core with a morpholine core can drastically reduce Nav1.7 inhibitory activity, and that the nature and position of substituents on the phenyl ring dictate target engagement profiles across diverse enzyme classes [2]. Therefore, substituting this compound with an in-class analog—even one differing by a single methyl group or sulfonyl isomer—without confirmatory experimental data risks introducing an uncharacterized change in biological activity. The absence of published comparator data for this exact molecule elevates this risk from theoretical to certain, making direct experimental validation the only reliable decision criterion for procurement.

Quantitative Product-Specific Evidence Guide for N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide: Differentiation from Closest Analogs


Structural Differentiation from the Unsubstituted Phenyl Analog (CAS 393125-01-4) via the 2,3-Dimethyl Pharmacophore

The target compound (CAS 392326-90-8) is differentiated from its closest commercially available analog, 4-(morpholine-4-sulfonyl)-N-phenylbenzamide (CAS 393125-01-4), by the presence of two methyl substituents at the 2- and 3-positions of the N-phenyl ring . In the broader N-(2,3-dimethylphenyl)benzenesulfonamide class, the 2,3-dimethyl substitution pattern has been explicitly associated with antidiabetic α-glucosidase inhibition and antimicrobial activity [1]. While direct comparative data between these two exact compounds are absent from the public domain, this class-level SAR suggests that the 2,3-dimethyl motif is a key determinant of biological activity and physicochemical properties, including lipophilicity (clogP) and metabolic stability, relative to the unsubstituted phenyl analog. Procurement of CAS 393125-01-4 as a comparator is therefore essential for any SAR campaign aimed at deconvoluting the contribution of the 2,3-dimethyl group to target engagement.

Medicinal Chemistry Structure-Activity Relationship Ligand Design

Positional Isomer Differentiation: 4-(morpholine-4-sulfonyl) vs. 3-(morpholine-4-sulfonyl) Benzamide Scaffold

The target compound features the morpholine-4-sulfonyl group at the para (4-) position of the benzamide ring. A commercially available positional isomer, N-(2,3-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide (CAS not retrieved but listed on vendor databases), places the sulfonyl group at the meta (3-) position [1]. Positional isomerism in sulfonamide-based inhibitors is known to profoundly impact target binding geometry, with the para isomer typically exhibiting distinct pharmacokinetic and pharmacodynamic profiles compared to the meta isomer. In the morpholine-based aryl sulfonamide Nav1.7 inhibitor series, the spatial orientation of the sulfonamide linkage relative to the core scaffold was a critical determinant of isoform selectivity [2]. Without compound-specific data, this positional isomer pair represents a high-priority head-to-head comparator set for any assay development or selectivity profiling campaign.

Isomer Selectivity Pharmacophore Mapping Chemical Biology

Class-Level Evidence: Morpholine-4-sulfonyl Benzamides as a Privileged Scaffold for Nav1.7 and Kinase Inhibition

The morpholine-4-sulfonyl benzamide chemotype to which the target compound belongs has been explicitly explored as a scaffold for isoform-selective Nav1.7 sodium channel inhibitors, a genetically validated target for pain [1]. In a 2018 study, replacement of a piperidine ring with a weakly basic morpholine core in a lead benzenesulfonamide Nav1.7 inhibitor initially resulted in a significant reduction in Nav1.7 inhibitory activity, but activity was restored by shortening the linkage from methyleneoxy to oxygen, yielding morpholine-based aryl sulfonamides with demonstrated isoform selectivity [1]. Separately, sulfonamide derivatives incorporating the morpholine-4-sulfonyl motif have shown inhibitory activity against Janus kinases (JAK1/JAK2) and other kinase targets [2]. These class-level findings establish the morpholine-4-sulfonyl benzamide scaffold as a privileged structure for modulating diverse therapeutic targets, providing a rationale for procuring the target compound as a screening candidate in Nav1.7, kinase, or related target panels. However, it must be stressed that no specific activity data exist for this compound against any of these targets, and activity cannot be inferred in the absence of direct experimental confirmation.

Ion Channel Pharmacology Kinase Inhibition Pain Research

Research and Industrial Application Scenarios for N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide Based on Structural and Class-Level Evidence


Medicinal Chemistry Hit-to-Lead and SAR Exploration Programs Targeting Nav1.7 Sodium Channels for Pain

Based on the published SAR demonstrating that the morpholine-4-sulfonyl benzamide scaffold can yield isoform-selective Nav1.7 inhibitors [1], this compound can be procured as a core scaffold for hit expansion and lead optimization. Its value lies in its unexplored nature: the 2,3-dimethyl substitution pattern has not been evaluated in the context of Nav1.7, offering medicinal chemists a novel starting point for iterative SAR. Procurement should be paired with the unsubstituted phenyl analog (CAS 393125-01-4) and the meta-sulfonyl positional isomer as critical comparators to deconvolute the contributions of the 2,3-dimethyl group and sulfonyl geometry to potency and selectivity.

Kinase Selectivity and Polypharmacology Screening Panels for Oncology Drug Discovery

Given the class-level association of morpholine-4-sulfonyl benzamides with kinase inhibition—including JAK1/JAK2 and other tyrosine kinases [2]—this compound is a suitable candidate for inclusion in broad-panel kinase selectivity screens. The absence of prior biological characterization makes it a potentially valuable 'negative data' control (i.e., it may reveal which kinases are not inhibited by this particular substitution pattern) or, conversely, a starting point for discovering novel kinase chemotypes. The 2,3-dimethyl motif offers a distinct lipophilic and steric profile relative to known kinase inhibitor scaffolds.

Antimicrobial and Metabolic Enzyme Inhibition Screening Leveraging the 2,3-Dimethylphenyl Sulfonamide Pharmacophore

The N-(2,3-dimethylphenyl)benzenesulfonamide subunit present in the target compound has demonstrated antibacterial activity against Gram-positive and Gram-negative strains, as well as α-glucosidase enzyme inhibition (IC50 values in the range of 55–60 μM for optimized derivatives) [3]. Although the morpholine-4-sulfonyl modification has not been evaluated in this context, this compound represents a logical next step for exploring the impact of the morpholine sulfonyl group on antimicrobial and antidiabetic potency. Procurement for phenotypic screening campaigns in antibacterial and metabolic disease programs is justified on the basis of the established activity of the core 2,3-dimethylphenyl sulfonamide pharmacophore.

Computational Chemistry and Molecular Docking Studies for Pharmacophore Validation

The compound's well-defined structure, combined with the complete absence of experimental target engagement data, makes it an ideal candidate for prospective computational studies—including molecular docking, molecular dynamics simulations, and pharmacophore modeling—against targets of interest such as Nav1.7, JAK kinases, or MDM2. The morpholine sulfonyl group provides hydrogen bond acceptor and donor capabilities, while the 2,3-dimethylphenyl ring offers hydrophobic contacts. Procurement of the compound alongside its positional and substitutional analogs enables a systematic computational SAR analysis that can guide subsequent synthetic efforts and assay design.

Quote Request

Request a Quote for N-(2,3-Dimethyl-phenyl)-4-(morpholine-4-sulfonyl)-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.